![molecular formula C16H14N2 B1392471 [4-(6-Methylquinolin-2-yl)phenyl]amine CAS No. 1224953-47-2](/img/structure/B1392471.png)
[4-(6-Methylquinolin-2-yl)phenyl]amine
説明
“[4-(6-Methylquinolin-2-yl)phenyl]amine”, also known as 2-Methyl-4-(6-quinolinyl)aniline or MQPA, is a chemical compound used in various scientific fields. It has a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as MQPA, has been reported in various studies . For instance, one study reported the synthesis of 2-phenyl-4-alkoxy quinolines by cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent .Molecular Structure Analysis
The molecular structure of MQPA consists of a quinoline ring fused with a phenyl ring . The quinoline moiety is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoline, the core structure of MQPA, participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
MQPA has a molecular weight of 234.29 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.科学的研究の応用
Anticancer Potential : Several studies have focused on the synthesis of novel compounds based on the 4-aminoquinoline scaffold, showing potent antiproliferative activity against cancer cell lines. For instance, compounds synthesized by Ghorab, Al-Said, and Arafa (2014) demonstrated higher activity against the MCF-7 breast cancer cell line compared to the reference drug doxorubicin (Ghorab, Al-Said, & Arafa, 2014).
Antimicrobial Activity : Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline, which exhibited promising antifungal and antibacterial activities. These compounds were effective against various fungal and bacterial strains (Kumar, Bawa, Kaushik, & Panda, 2011).
Corrosion Inhibition : The application in corrosion science has been explored, where certain compounds containing the quinoline moiety showed significant corrosion inhibition effects on mild steel in acidic solutions. This was demonstrated by Prabhu et al. (2008), indicating the utility of these compounds in industrial applications (Prabhu, Venkatarangaiah Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Antidepressant Activity : Dhir et al. (2011) evaluated the antidepressant activity of a specific compound related to the quinoline class in animal models. The compound showed promise in reversing behavioral despair in mice, indicating its potential in treating major depression (Dhir, Malik, Kessar, Singh, & Kulkarni, 2011).
Antimalarial Research : Hwang et al. (2011) synthesized 4-aminoquinoline analogues with potent antimalarial activity, especially against drug-resistant strains. This indicates the potential of these compounds in developing new treatments for malaria (Hwang, Kawasuji, Lowes, Clark, Connelly, Zhu, Guiguemde, Sigal, Wilson, Derisi, & Guy, 2011).
作用機序
Target of Action
4-(6-Methylquinolin-2-yl)aniline, also known as [4-(6-Methylquinolin-2-yl)phenyl]amine, is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to target a variety of biological compounds, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives, in general, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
There is a general need for novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of quinoline derivatives is known to be influenced by various factors, including the type and position of the substituent on the quinoline core .
将来の方向性
Quinoline derivatives, including MQPA, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They form an important class of heterocyclic compounds for new drug development . Therefore, future research could focus on the synthesis and investigation of new structural prototypes of quinoline derivatives with more effective biological activities .
特性
IUPAC Name |
4-(6-methylquinolin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-2-8-16-13(10-11)5-9-15(18-16)12-3-6-14(17)7-4-12/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZISEHCQTQRFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Methylquinolin-2-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)

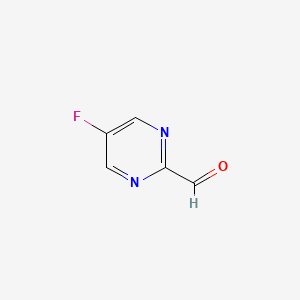
![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)
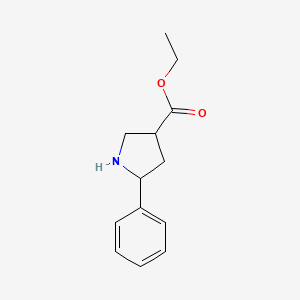
![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)
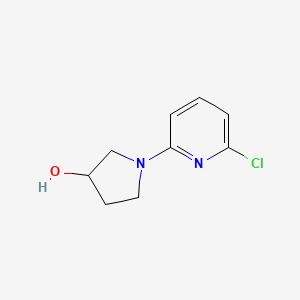
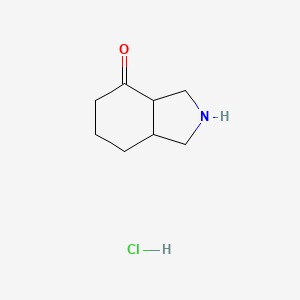
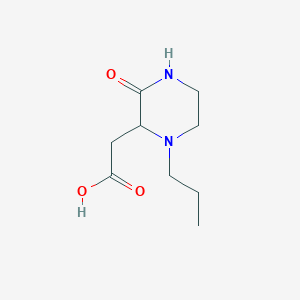

![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)